3-(3-Nitrophenoxy)pyrrolidine hydrochloride
Overview
Description
3-(3-Nitrophenoxy)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolidine alkaloids have been shown to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The interaction of pyrrolidine alkaloids with their targets can lead to a variety of changes, such as the inhibition or activation of enzymes, modulation of receptor activity, and interference with cellular processes .
Biochemical Pathways
Pyrrolidine alkaloids can affect multiple biochemical pathways. For example, some pyrrolidine alkaloids have been shown to inhibit histone deacetylase 2 (HDAC2), an enzyme involved in the regulation of gene expression .
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can vary widely depending on their chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact the bioavailability and therapeutic efficacy of these compounds .
Result of Action
The molecular and cellular effects of pyrrolidine alkaloids can include changes in gene expression, cell cycle regulation, and cellular metabolism, among others. These changes can result in a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
The action, efficacy, and stability of pyrrolidine alkaloids can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with targets, and its absorption and distribution within the body .
Biochemical Analysis
Biochemical Properties
3-(3-Nitrophenoxy)pyrrolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s ability to interact with specific biomolecules makes it a valuable tool in studying enzyme kinetics and protein functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been shown to affect cell signaling pathways, which can result in altered cellular responses to external stimuli. These effects highlight the compound’s potential as a research tool in cell biology and pharmacology .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, making it a valuable tool for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile in preclinical studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and organelles. These distribution patterns are essential for understanding the compound’s cellular effects and its potential as a therapeutic agent .
Properties
IUPAC Name |
3-(3-nitrophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-12(14)8-2-1-3-9(6-8)15-10-4-5-11-7-10;/h1-3,6,10-11H,4-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEARFLNSYGZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.